![molecular formula C10H12N2OS B13828112 7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-c]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions to form the desired bicyclic scaffold . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiazolo[4,5-c]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various pharmacological effects.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed pharmacological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds have a similar bicyclic structure but with different heteroatoms and functional groups.
Uniqueness
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine is unique due to its specific functional groups and the resulting pharmacological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H12N2OS |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
7-methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12N2OS/c1-3-4-13-10-8-6-11-5-7(2)9(8)14-12-10/h1,7,11H,4-6H2,2H3 |
Clé InChI |
TUJJAFCGWFLDFE-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC2=C1SN=C2OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
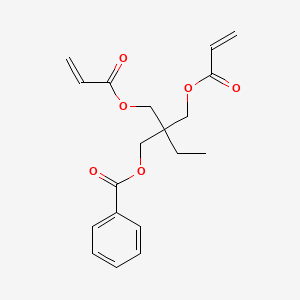
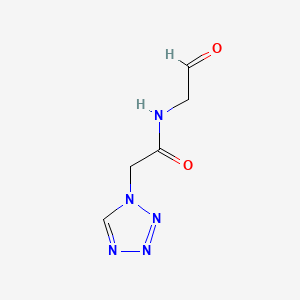
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
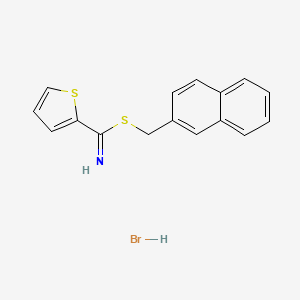

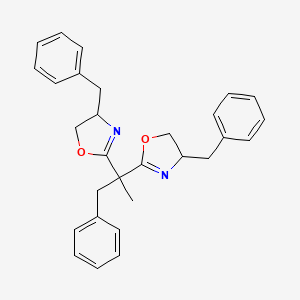
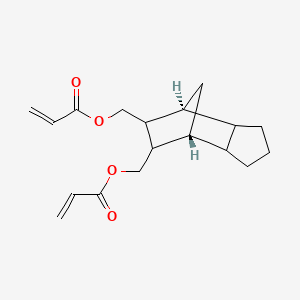
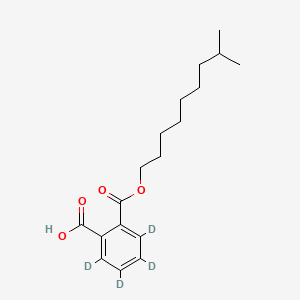
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
